Dinoxyline
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Overview
Description
Dinoxyline is a synthetic compound developed for scientific research. It acts as a potent full agonist at all five dopamine receptor subtypes, making it a valuable tool in the study of dopamine-related functions and disorders .
Preparation Methods
The synthesis of Dinoxyline involves several steps, starting with the preparation of the core structure, which is a tetrahydrochromenoisoquinoline derivative. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.
Final Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydrochromenoisoquinoline structure.
Chemical Reactions Analysis
Dinoxyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
Dinoxyline has several scientific research applications, including:
Neuroscience: Used to study dopamine receptor functions and signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects in treating disorders like Parkinson’s disease and schizophrenia.
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting dopamine receptors.
Mechanism of Action
Dinoxyline exerts its effects by acting as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). It binds to these receptors and activates them, leading to the activation of downstream signaling pathways. This activation can result in various physiological effects, including modulation of motor control, cognition, and reward mechanisms .
Comparison with Similar Compounds
Dinoxyline is unique in its ability to act as a full agonist at all five dopamine receptor subtypes. Similar compounds include:
Dihydrexidine: A selective D1 receptor agonist.
Dinapsoline: Another dopamine receptor agonist with similar properties to this compound.
Doxanthrine: A compound with partial agonist activity at dopamine receptors
These compounds differ in their receptor selectivity and efficacy, making this compound a valuable tool for comprehensive studies of dopamine receptor functions.
Properties
CAS No. |
757176-96-8 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol |
InChI |
InChI=1S/C15H13NO3/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18/h1-5,10,16-18H,6-7H2 |
InChI Key |
QOHSTVKJXZTEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1 |
Origin of Product |
United States |
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